Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized dihydrothiazole derivative characterized by a sulfur- and nitrogen-containing heterocyclic core. The compound features a 2-thioxo group, a phenyl substituent at position 3, a methyl group at position 4, and an ethyl carboxylate moiety at position 3.
The synthesis of such compounds often involves one-pot methodologies, as demonstrated by Meng et al. (2016), who reported a catalyst-free, high-yield (75%) route using ethyl acetoacetate, NBS, and N,N'-diethylthiourea . This approach avoids traditional two-step halogenation and cyclization processes, streamlining production and reducing purification complexity .
Properties
IUPAC Name |
ethyl 4-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-3-16-12(15)11-9(2)14(13(17)18-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFUUULESNFPMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333757 | |
| Record name | ethyl 4-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660758 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3161-80-6 | |
| Record name | ethyl 4-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate thioamides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles and phenyl derivatives.
Scientific Research Applications
Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues primarily differ in substituents at positions 3, 4, and 5 of the thiazole ring. Key examples include:
Substituent Impact Analysis :
- Aromatic Groups (Position 3) : Phenyl (Ph) and substituted phenyl (e.g., 4-ClPh, 4-MePh) groups influence electronic properties and steric bulk. Chlorine and methyl substituents enhance stability and modulate reactivity .
- Thioxo vs.
- Amino vs. Ester (Position 4/5): Amino substituents (e.g., 4-NH2) introduce polarity and hydrogen-bonding sites, whereas ester groups (e.g., 5-COOEt) balance solubility and metabolic stability .
Physicochemical and Spectral Properties
Biological Activity
Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 273.37 g/mol. The compound features a thiazole ring, which is known for its pharmacological relevance.
Antibacterial Activity
Research indicates that thiazole derivatives, including this compound, exhibit notable antibacterial properties. A study demonstrated that compounds in this class can inhibit the growth of various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 4-methyl-3-phenyl-2-thioxo | Staphylococcus aureus | 15 µg/mL |
| Ethyl 4-methyl-3-phenyl-2-thioxo | Escherichia coli | 20 µg/mL |
These findings suggest that the thiazole moiety contributes significantly to the antibacterial efficacy observed in these compounds .
Antifungal Activity
In addition to antibacterial effects, ethyl 4-methyl-3-phenyl-2-thioxo has shown antifungal activity against various fungi. A comparative analysis revealed:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Ethyl 4-methyl-3-phenyl-2-thioxo | Candida albicans | 25 |
| Ethyl 4-methyl-3-phenyl-2-thioxo | Aspergillus niger | 30 |
These results indicate its potential as a therapeutic agent against fungal infections .
Anticancer Activity
The anticancer properties of ethyl 4-methyl-3-phenyl-2-thioxo have been explored in several studies. Notably, it has demonstrated cytotoxic effects on various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
The structure–activity relationship (SAR) studies indicate that modifications to the thiazole and phenyl rings can enhance cytotoxicity against these cancer cell lines .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted by Veverka and Marchalin (1987) highlighted the antibacterial properties of thiazole derivatives similar to ethyl 4-methyl-3-phenyl-2-thioxo. The researchers found that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria effectively.
Case Study 2: Anticancer Mechanism
In a study published in MDPI, researchers utilized molecular dynamics simulations to understand how ethyl 4-methyl-3-phenyl-2-thioxo interacts with Bcl-2 proteins associated with cancer cell survival. The compound displayed significant binding affinity, suggesting its potential as an anticancer agent through apoptosis induction mechanisms .
Q & A
(Basic) What are the common synthetic routes for Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, and how are reaction conditions optimized?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A widely used approach involves reacting substituted thioureas with α-halo ketones or esters under basic conditions, following the Hantzsch thiazole synthesis (e.g., using ethyl 2-bromo-3-oxobutanoate and aryl/alkyl thioureas) . Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol or dichloromethane improves yield in reflux conditions .
- Catalyst use : Triethylamine or morpholine derivatives act as bases to deprotonate intermediates and stabilize reactive species .
- Temperature control : Reactions are often conducted at 70–80°C to balance kinetics and side-product formation .
Post-synthesis, purification via recrystallization (e.g., using methanol/water mixtures) ensures >95% purity .
(Basic) Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies addressed?
Methodological Answer:
- 1H/13C NMR : Assign signals for the thiazole ring (e.g., δ 2.3–2.6 ppm for methyl groups, δ 6.8–7.5 ppm for aromatic protons) and ester carbonyl (δ 165–170 ppm) . Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR resolves this .
- IR spectroscopy : Confirm thioxo (C=S) stretches at 1150–1250 cm⁻¹ and ester carbonyl (C=O) at 1700–1750 cm⁻¹ .
- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 319 for C₁₄H₁₃NO₂S₂) and fragmentation patterns validate the structure . Cross-validation with elemental analysis (C, H, N, S) resolves ambiguities .
(Advanced) How can researchers resolve contradictions in biological activity data for structurally similar thiazole derivatives?
Methodological Answer:
Contradictions (e.g., variable antimicrobial potency in analogs) arise from:
- Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance antibacterial activity, while bulky groups reduce bioavailability .
- Assay variability : Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines and control strains (e.g., S. aureus ATCC 25923) .
- Cellular uptake differences : LogP values (calculated via XLogP3) correlate with membrane permeability; adjust substituents to optimize hydrophobicity (target LogP ~3–4) .
Dose-response curves and in vivo models (e.g., rodent infection studies) validate in vitro findings .
(Advanced) What strategies are effective in designing derivatives with enhanced cardiotropic activity?
Methodological Answer:
Derivative design focuses on:
- Core modifications : Introduce morpholine or piperazine substituents at position 3 to improve interaction with cardiac ion channels .
- Bioisosteric replacement : Replace the phenyl group with 4-methoxyphenyl to enhance hydrogen bonding with target receptors .
- Pharmacokinetic optimization : Ester-to-amide conversion (e.g., ethyl → methyl carbamate) increases metabolic stability .
In silico docking (e.g., AutoDock Vina) predicts binding affinity to β-adrenergic receptors, prioritizing candidates for in vitro screening .
(Advanced) How does X-ray crystallography clarify structural ambiguities in thiazole derivatives, and what software is recommended?
Methodological Answer:
X-ray crystallography resolves:
- Ring puckering : Cremer-Pople parameters quantify non-planarity of the thiazole ring (e.g., puckering amplitude Q for 5-membered rings) .
- Hydrogen bonding : Graph-set analysis identifies motifs (e.g., R₂²(8) patterns) stabilizing crystal packing .
Software : - SHELXL : Refinement of small-molecule structures; uses least-squares minimization to optimize atomic coordinates .
- OLEX2 : Integrates SHELX workflows for structure solution and visualization .
For unstable crystals (e.g., decomposition above 160°C), low-temperature data collection (100 K) mitigates radiation damage .
(Advanced) How can computational modeling predict the reactivity of intermediates in thiazole synthesis?
Methodological Answer:
- DFT calculations (Gaussian 16) : Optimize geometries of intermediates (e.g., enolates) and calculate activation energies for cyclization steps .
- NBO analysis : Identifies charge distribution at reactive sites (e.g., nucleophilic sulfur in thiourea precursors) .
- MD simulations (GROMACS) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) to predict yields .
Validate models with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .
(Advanced) What protocols mitigate instability of intermediates during synthesis?
Methodological Answer:
- Light-sensitive intermediates : Store in amber vials under nitrogen; use stabilizers like BHT (butylated hydroxytoluene) .
- Moisture-labile compounds : Conduct reactions in anhydrous solvents (e.g., THF over molecular sieves) .
- Thermally unstable products : Avoid prolonged heating; employ microwave-assisted synthesis (e.g., 100°C, 20 min) .
Monitor degradation via TLC/HPLC and characterize byproducts via LC-MS to refine protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
